2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one typically involves the following steps:
-
Preparation of 2-Chloro-6-(trifluoromethyl)pyridine: : This intermediate can be synthesized by reacting 2-chloro-6-(trifluoromethyl)pyridine with hydrazine hydrate in the presence of isopropanol. The reaction mixture is heated to reflux, and the product is extracted using ethyl acetate .
-
Bromination: : The intermediate 2-chloro-6-(trifluoromethyl)pyridine is then brominated using bromine in chloroform. The reaction mixture is heated to reflux, and the product is extracted using ethyl acetate and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of electronegative groups such as chlorine and trifluoromethyl enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: An inhalation anesthetic with similar halogenated groups.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: A compound with a similar structure but different substituents.
Uniqueness
2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H4BrClF3NO |
---|---|
Molecular Weight |
302.47 g/mol |
IUPAC Name |
2-bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H4BrClF3NO/c9-3-5(15)4-1-2-6(8(11,12)13)14-7(4)10/h1-2H,3H2 |
InChI Key |
PHTBOWIDTFPPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)CBr)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.